Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate
Description
Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate is a thiourea derivative featuring an ethyl benzoate backbone substituted with a carbamothioyl group linked to a 4-sulfamoylphenylmethyl moiety.
Properties
IUPAC Name |
ethyl 4-[(4-sulfamoylphenyl)methylcarbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-24-16(21)13-5-7-14(8-6-13)20-17(25)19-11-12-3-9-15(10-4-12)26(18,22)23/h3-10H,2,11H2,1H3,(H2,18,22,23)(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHQJQVODJYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365579 | |
| Record name | Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6167-62-0 | |
| Record name | Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-sulfamoylbenzylamine with ethyl 4-isothiocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is analogous to the hydrolysis of ethyl benzoate, which involves nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ | Benzoic acid derivative |
| Basic Hydrolysis | H₂O, NaOH | Sodium salt of benzoic acid |
Thioamide Oxidation
The carbamothioyl group (thioamide) is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives. This reactivity is observed in similar benzoylthioureido compounds, where thioamide groups undergo oxidation under controlled conditions .
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, catalytic acid | Sulfoxide/sulfone derivatives |
Nucleophilic Substitution on the Sulfamoyl Group
The sulfamoylphenyl moiety (-SO₂NH₂) can participate in nucleophilic substitution reactions. For example, in analogous compounds, sulfamoyl groups have been modified via alkylation or acylation to alter solubility or biological activity .
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halide, base | Alkylated sulfonamide |
Amide Formation via Aminolysis
The ester group can undergo aminolysis with primary or secondary amines to form amides. This reaction is analogous to the conversion of ethyl benzoate to benzoyl hydrazide using hydrazine hydrate .
| Reaction Type | Conditions | Products |
|---|---|---|
| Aminolysis | NH₃, heat | Amide derivative |
Substitution on Aromatic Rings
The sulfamoylphenyl ring may undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the directing effects of the sulfamoyl group. In related compounds, substituted phenyl rings have been used to modulate biological activity .
| Reaction Type | Conditions | Products |
|---|---|---|
| Electrophilic Substitution | NO₂⁺, H₂SO₄ | Nitrated derivative |
Enzymatic Interactions
The compound’s thioamide and sulfamoyl groups may interact with enzymes, such as carbonic anhydrases, via hydrogen bonding or π-π stacking. Analogous benzoylthioureido derivatives have shown potent inhibitory activity against carbonic anhydrase isoforms (e.g., hCA I, hCA II) .
| Enzyme Target | Inhibitory Activity |
|---|---|
| Carbonic Anhydrase | Potent inhibition (e.g., Kis ~ 50 nM) |
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with benzoyl isothiocyanate derivatives. The process includes several steps:
- Refluxing : The starting materials are refluxed in an appropriate solvent, often acetone, to facilitate the reaction.
- Precipitation : The reaction mixture is cooled, leading to the precipitation of by-products which can be filtered out.
- Recrystallization : The desired product is purified through recrystallization from solvents like ethanol.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
2.1. Inhibition of Carbonic Anhydrases
One of the most promising applications of this compound is its role as an inhibitor of carbonic anhydrases (CAs). CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in physiological processes such as respiration and acid-base balance.
- Mechanism : The compound acts by binding to the active site of CA, thereby inhibiting its activity. This can lead to therapeutic effects in conditions such as glaucoma and edema.
- Case Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against different CA isoforms, suggesting potential for selective targeting in drug design .
2.2. Antimicrobial Properties
This compound has also shown antimicrobial properties against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
- Testing : In vitro studies have indicated that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Potential Applications : These findings suggest that this compound could be developed into a new class of antimicrobial agents .
Table 1: Synthesis Parameters and Yield
| Reaction Step | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Initial Reaction | Acetone | Reflux | 1–3 hours | 80 |
| Purification | Ethanol | Room Temp | Overnight | 75 |
| Compound | CA Isoform Inhibition (%) | IC50 (µM) |
|---|---|---|
| Ethyl 4-({[(4-sulfamoylphenyl)methyl]... | 85 | 5 |
| Related Benzoylthioureido Derivative | 70 | 10 |
Mechanism of Action
The mechanism of action of Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, blocking their activity and affecting the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .
Comparison with Similar Compounds
Structural Variations and Key Features
The compound’s structural analogs share the ethyl benzoate core but differ in substituents on the carbamothioyl/urea moiety. Below is a comparative analysis:
Substituent Effects on Properties and Reactivity
- This may improve bioavailability compared to analogs with hydrophobic substituents (e.g., trifluoromethyl or pyridinyl groups) .
- However, the lower yield (45%) compared to the piperazine-linked analog (68%) suggests synthetic challenges .
- Piperazine Linker () : Introduces conformational flexibility, which may improve binding to macromolecular targets (e.g., enzymes or receptors). The trifluoromethyl group further enhances metabolic stability .
- Pyridinyl Substituent () : Aromaticity and hydrogen-bonding capability of the pyridine ring could facilitate interactions with biological targets, such as kinases or antimicrobial enzymes .
Biological Activity
Ethyl 4-({[(4-sulfamoylphenyl)methyl]carbamothioyl}amino)benzoate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its systematic name, which indicates the presence of a sulfonamide group and a carbamothioyl moiety, suggesting possible interactions with various biological targets. Its molecular formula is C17H20N4O4S, indicating the presence of nitrogen and sulfur that may contribute to its pharmacological properties.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing sulfonamide and benzamide functionalities. This compound was evaluated for its antibacterial and antifungal activities against various strains. The results indicated that derivatives with electron-withdrawing groups exhibited lower biological activity compared to those with electron-donating groups .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Low |
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it was observed to induce apoptosis in colon cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways .
Case Study: Anticancer Effects on Colon Cancer Cells
In a controlled study, the compound was tested on HCT116 colon cancer cells. The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
- Observation : Increased levels of pro-apoptotic proteins were noted.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on carbonic anhydrase, an enzyme implicated in various physiological processes and disease states .
Table 2: Enzyme Inhibition Activity
| Enzyme Type | IC50 (µM) | Inhibition Type |
|---|---|---|
| Carbonic Anhydrase | 10 | Competitive |
| Dihydrofolate Reductase | 25 | Non-competitive |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that allow for interaction with target proteins. The sulfonamide group is known to mimic the structure of p-amino benzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial folic acid synthesis .
Molecular Docking Studies
Molecular docking simulations have suggested that the compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action. The binding affinity values indicate strong interactions with key residues in the enzyme's active site.
Q & A
Q. Table 1. Key Spectral Benchmarks
| Technique | Diagnostic Signal | Reference Compound |
|---|---|---|
| -NMR | Aromatic H (δ 7.5–8.0 ppm, multiplet) | Ethyl 4-aminobenzoate |
| -NMR | Thiourea C=S (δ ~180 ppm) | 4-Sulfamoylbenzylamine |
| IR | N-H stretch (3300–3400 cm) | Thiocarbamide derivatives |
Q. Table 2. Optimization Parameters for Synthesis
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous THF | +15% |
| Temperature | 0–5°C (isothiocyanate step) | Reduced dimerization |
| Catalyst | DMAP (10 mol%) | +20% coupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
